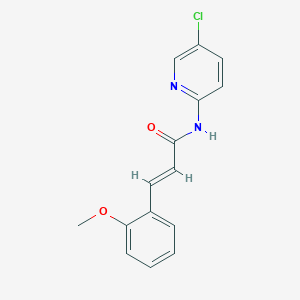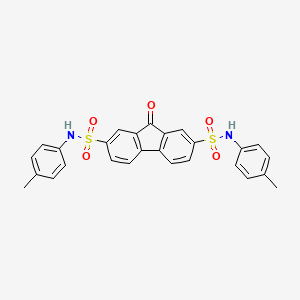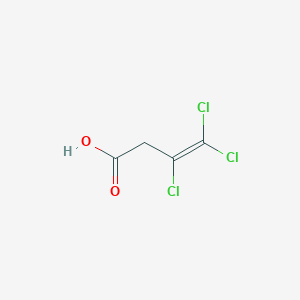
2-(Triphenylsilyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Triphenylsilyl)-9H-carbazole: is an organosilicon compound that features a carbazole core substituted with a triphenylsilyl group Carbazole derivatives are known for their unique electronic properties, making them valuable in various applications, including organic electronics and photonics
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triphenylsilyl)-9H-carbazole typically involves the reaction of carbazole with chlorotriphenylsilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Triphenylsilyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The carbazole core can be oxidized to form carbazole-3,6-dione.
Reduction: The compound can be reduced to form dihydrocarbazole derivatives.
Substitution: The triphenylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydride) are commonly employed.
Major Products:
Oxidation: Carbazole-3,6-dione.
Reduction: Dihydrocarbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Triphenylsilyl)-9H-carbazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(Triphenylsilyl)-9H-carbazole is primarily related to its electronic properties. The triphenylsilyl group influences the electron density distribution within the carbazole core, affecting its reactivity and interaction with other molecules. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Triphenylmethyl-carbazole: Similar in structure but with a triphenylmethyl group instead of a triphenylsilyl group.
Trimethylsilyl-carbazole: Features a trimethylsilyl group, offering different electronic properties compared to the triphenylsilyl group.
Diphenylsilyl-carbazole: Contains a diphenylsilyl group, providing a different balance of stability and reactivity.
Uniqueness: 2-(Triphenylsilyl)-9H-carbazole stands out due to the specific influence of the triphenylsilyl group on its electronic properties. This modification enhances the compound’s stability and makes it particularly suitable for applications in organic electronics and photonics. The triphenylsilyl group also provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C30H23NSi |
|---|---|
Peso molecular |
425.6 g/mol |
Nombre IUPAC |
9H-carbazol-2-yl(triphenyl)silane |
InChI |
InChI=1S/C30H23NSi/c1-4-12-23(13-5-1)32(24-14-6-2-7-15-24,25-16-8-3-9-17-25)26-20-21-28-27-18-10-11-19-29(27)31-30(28)22-26/h1-22,31H |
Clave InChI |
YJWMGYGVEXGVKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=C(C=C4)C6=CC=CC=C6N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11710486.png)
![methyl 4-{[(2E)-2-(hydroxyimino)acetyl]amino}benzoate](/img/structure/B11710487.png)

![N-{(1E)-1-(4-fluorophenyl)-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11710507.png)


![Methyl 2-[(4-nitrophenyl)formamido]propanoate](/img/structure/B11710525.png)

![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide](/img/structure/B11710537.png)

![1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine](/img/structure/B11710562.png)
![N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-phenyl-1,3-benzoxazol-5-amine](/img/structure/B11710565.png)
